molecular formula C39H54O7 B15286890 6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B15286890
M. Wt: 634.8 g/mol
InChI Key: IZCSLJUDQLFLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted pentacyclic triterpenoid derivative characterized by a complex hydropicene backbone. Its structure includes a 3,4-dihydroxyphenylpropenoyloxymethyl group at position 6a, a hydroxyl group at position 10, and six methyl substituents distributed across the triterpenoid core.

Triterpenoids of this class are often secondary metabolites in plants, with roles in defense mechanisms and stress responses.

Properties

IUPAC Name

6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSLJUDQLFLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Myriceric acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Myriceric acid B.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed: The major products formed from these reactions include various derivatives of Myriceric acid B, which can be used for further biological testing and applications.

Scientific Research Applications

Myriceric acid B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula PubChem CID Bioactivity Highlights
Target Compound 6a-(3,4-dihydroxyphenylpropenoyloxymethyl), 10-hydroxy, hexamethyl backbone Likely C₃₈H₅₄O₈ N/A Hypothesized antioxidant, anti-inflammatory
Oleanolic Acid 10-hydroxy, heptamethyl backbone, no phenolic ester C₃₀H₄₈O₃ 10494 Anti-cancer, hepatoprotective, anti-diabetic
Rosmarinic Acid 3,4-dihydroxyphenylpropenoyloxypropanoic acid C₁₈H₁₆O₈ 5315615 Antioxidant, anti-inflammatory
Compound 10 (from Callicarpa macrophylla) Similar triterpenoid backbone with heptamethyl groups Not specified N/A First isolation from plant source, structural novelty

Key Structural Differences

Backbone Substitutions: The target compound features a hexamethyl configuration (2,2,6b,9,9,12a), while oleanolic acid (OA) has a heptamethyl backbone (2,2,6a,6b,9,9,12a). This difference alters steric hindrance and membrane permeability . The 3,4-dihydroxyphenylpropenoyloxymethyl group in the target compound is absent in OA but resembles the phenolic ester in rosmarinic acid, suggesting shared redox-modulating properties .

Functional Groups: The carboxylic acid at position 4a is conserved across triterpenoids like OA and the target compound, enabling salt formation and enhanced solubility compared to non-acid derivatives . The 10-hydroxy group is common in both the target compound and OA, contributing to hydrogen-bonding interactions with biological targets .

Bioactivity Comparison

  • Antioxidant Potential: The target compound’s dihydroxyphenylpropenoyl group mirrors rosmarinic acid’s structure, which scavenges free radicals via catechol moieties. This suggests superior antioxidant activity compared to OA, which lacks phenolic substituents .
  • Anti-inflammatory Effects: OA inhibits NF-κB and COX-2 pathways, but the target compound’s propenoyl ester may enhance binding to inflammatory mediators like TNF-α or LOX enzymes, similar to rosmarinic acid .
  • Metabolic Stability: Glycosylated triterpenoids (e.g., compound in ) exhibit improved solubility but reduced cell permeability. The target compound’s lack of glycosylation may favor tissue penetration over water solubility.

Biological Activity

The compound 6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C78H89O44+\text{C}_{78}\text{H}_{89}\text{O}_{44}^+

This molecule features multiple hydroxyl groups and a complex tetradecahydropicene backbone which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include its anti-inflammatory properties and potential effects on lipid metabolism.

Anti-inflammatory Properties

Research indicates that compounds similar in structure to 6a have demonstrated significant anti-inflammatory effects. For instance:

  • Inhibition of Cyclooxygenase : Compounds with similar functional groups have shown the ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. The inhibition of COX can lead to reduced synthesis of prostaglandins and other inflammatory mediators .
  • Leukotriene Synthesis Inhibition : Some studies have reported that related compounds inhibit leukotriene synthesis in immune cells. This effect is crucial for managing conditions characterized by excessive inflammation .

Lipid Metabolism

Another area of interest is the compound's impact on lipid metabolism:

  • Cholesterol Regulation : Similar compounds have been identified as cholesteryl ester transfer protein (CETP) inhibitors. These inhibitors can increase high-density lipoprotein cholesterol (HDL-C) levels and may have therapeutic implications for cardiovascular diseases .

Case Studies

  • Topical Application Studies : In one study involving a structurally related compound (L-651896), topical application resulted in decreased leukotriene levels in models of skin inflammation. This suggests that 6a may have similar applications in dermatological therapies .
  • Oral Bioavailability : A study indicated that certain derivatives of related compounds exhibited favorable pharmacokinetic profiles with good oral bioavailability in animal models. This characteristic is essential for therapeutic applications .

Data Table of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
COX InhibitionL-6518961.1
Leukotriene SynthesisL-6518960.1
CETP InhibitionCompound 6a26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.